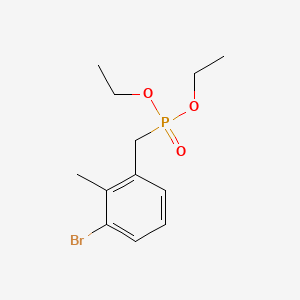
Diethyl (3-bromo-2-methylbenzyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl (3-bromo-2-methylbenzyl)phosphonate is an organophosphorus compound with the molecular formula C12H18BrO3P and a molecular weight of 321.15 g/mol . This compound is characterized by the presence of a phosphonate group attached to a benzyl ring substituted with a bromine atom and a methyl group. It is commonly used as a reagent in organic synthesis and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
Diethyl (3-bromo-2-methylbenzyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of 3-bromo-2-methylbenzyl chloride with diethyl phosphite in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired phosphonate ester .
Another method involves the palladium-catalyzed cross-coupling reaction between 3-bromo-2-methylbenzyl halides and H-phosphonate diesters. This method uses a palladium source such as Pd(OAc)2 and a supporting ligand like Xantphos to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The reactions are optimized for high yield and purity, and the product is typically purified through distillation or recrystallization.
化学反应分析
Types of Reactions
Diethyl (3-bromo-2-methylbenzyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phosphonate group can be oxidized to phosphonic acid derivatives or reduced to phosphine oxides.
Coupling Reactions: The compound can participate in cross-coupling reactions with aryl or vinyl halides to form new carbon-phosphorus bonds.
Common Reagents and Conditions
Bases: Triethylamine, sodium hydride
Catalysts: Palladium catalysts (e.g., Pd(OAc)2), copper catalysts
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products
The major products formed from these reactions include substituted benzyl phosphonates, phosphonic acids, and phosphine oxides, depending on the specific reaction conditions and reagents used .
科学研究应用
Diethyl (3-bromo-2-methylbenzyl)phosphonate has a wide range of applications in scientific research:
作用机制
The mechanism of action of diethyl (3-bromo-2-methylbenzyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates . Additionally, the bromine and methyl substituents on the benzyl ring can influence the compound’s binding affinity and specificity for its targets .
相似化合物的比较
Diethyl (3-bromo-2-methylbenzyl)phosphonate can be compared with other similar compounds, such as:
Diethyl benzylphosphonate: Lacks the bromine and methyl substituents, making it less reactive in certain substitution reactions.
Diethyl (3-bromopropyl)phosphonate: Contains a different alkyl chain, leading to variations in reactivity and applications.
Diethyl (4-bromobutyl)phosphonate: Similar to diethyl (3-bromopropyl)phosphonate but with a longer alkyl chain, affecting its physical and chemical properties.
属性
分子式 |
C12H18BrO3P |
|---|---|
分子量 |
321.15 g/mol |
IUPAC 名称 |
1-bromo-3-(diethoxyphosphorylmethyl)-2-methylbenzene |
InChI |
InChI=1S/C12H18BrO3P/c1-4-15-17(14,16-5-2)9-11-7-6-8-12(13)10(11)3/h6-8H,4-5,9H2,1-3H3 |
InChI 键 |
VSODNCFLWORMHV-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(CC1=C(C(=CC=C1)Br)C)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


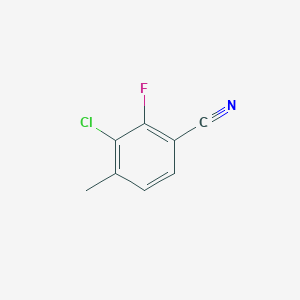
![2-Bromo-4-fluorothieno[2,3-c]pyridin-7(6H)-one](/img/structure/B14894962.png)
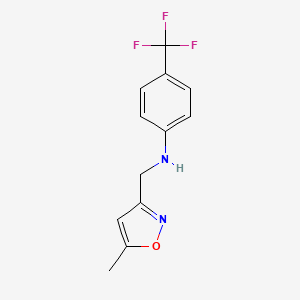
![2-[(Cyclohexyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14894968.png)
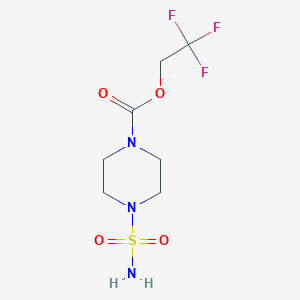
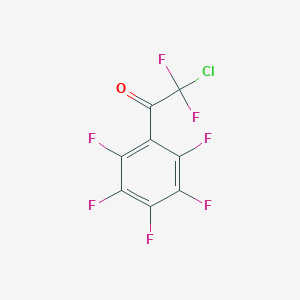
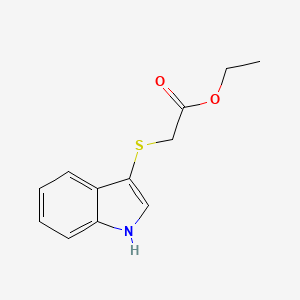
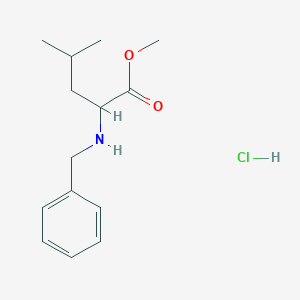
![L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-9H-xanthen-9-yl-](/img/structure/B14894991.png)
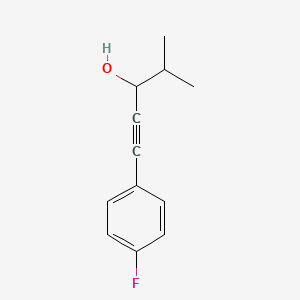

![6-Acetyl-8-cyclopentyl-2-((5-(4-isobutylpiperazin-1-yl)pyridin-2-yl)amino)-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14895009.png)

![(2E)-4-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B14895029.png)
